![molecular formula C10H9N3O B1395781 Isoquinoline-4-carbohydrazide CAS No. 885272-60-6](/img/structure/B1395781.png)
Isoquinoline-4-carbohydrazide
Overview
Description
Isoquinoline-4-carbohydrazide is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is known for its significant role in various chemical and biological processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of isoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Catalysts and solvents are carefully selected to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it into isoquinoline-4-carboxaldehyde.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Isoquinoline-4-carboxylic acid.
Reduction: Isoquinoline-4-carboxaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Isoquinoline-4-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can be synthesized through various methods, including the reaction of isoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions, often using solvents like ethanol or methanol. In industrial settings, continuous flow reactors are employed to enhance efficiency and yield, optimizing reaction conditions to minimize by-products.
Synthetic Routes
Method | Reactants | Conditions | Yield |
---|---|---|---|
Reflux | Isoquinoline-4-carboxylic acid + Hydrazine hydrate | Ethanol, elevated temperature | High |
Continuous Flow | Isoquinoline derivatives + Hydrazine | Optimized conditions | Very High |
Biological Activities
This compound is noted for its potential in drug development, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory therapies. Research indicates its effectiveness as a precursor for synthesizing biologically active molecules.
Antiviral Activity
A study developed a series of anti-HIV agents based on isoquinoline derivatives, demonstrating that compounds derived from this compound exhibited effective inhibition against HIV integrase at low concentrations (below 150 µM) without significant cytotoxicity .
Anticancer Properties
Recent investigations into 2-(quinoline-4-carbonyl)hydrazide derivatives have highlighted their cytotoxic efficacy against breast carcinoma cell lines (MCF-7). The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating strong potential for cancer treatment .
Compound | IC50 (μM) | Mechanism |
---|---|---|
6a | 3.39 | Apoptosis induction via p53 upregulation |
6h | 2.71 | EGFR kinase inhibition |
Doxorubicin | 6.18 | Standard chemotherapy agent |
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in the production of dyes and pigments due to its structural properties that allow for versatile chemical modifications. Its derivatives have been explored for their potential as functional materials in various applications.
Case Study: Anti-HIV Agents
A series of compounds derived from this compound were synthesized and evaluated for their anti-HIV properties. The study confirmed their efficacy at low concentrations and minimal cytotoxicity, paving the way for further development of antiviral drugs .
Case Study: Anticancer Activity
Research on quinoline-acrylamide hybrids demonstrated that certain derivatives not only inhibited EGFR kinase but also induced apoptosis in cancer cells, showcasing the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of isoquinoline-4-carbohydrazide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the carbohydrazide group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Isoquinoline-4-carboxylic acid: The oxidized form of isoquinoline-4-carbohydrazide.
Uniqueness
This compound is unique due to its carbohydrazide group, which imparts distinct reactivity and biological activity. This functional group allows it to participate in a wider range of chemical reactions compared to its parent compound, isoquinoline .
Biological Activity
Isoquinoline-4-carbohydrazide (IC) is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is derived from isoquinoline, featuring a carbohydrazide functional group that enhances its reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
This structure allows for various chemical modifications, making it a versatile precursor in drug design.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Enzyme Inhibition Studies
- Monoamine Oxidase Inhibition : Studies indicate that IC exhibits significant inhibitory activity against MAO, suggesting potential applications in treating depression and neurodegenerative disorders .
- Antioxidant Activity : Research has demonstrated that derivatives of isoquinoline compounds, including IC, possess antioxidant properties that may protect against oxidative stress-related diseases .
Biological Activities
This compound has been investigated for various biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of IC. It shows effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Research highlights the anticancer potential of isoquinoline derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
Cancer Type | Mechanism | Reference |
---|---|---|
Breast Cancer | Induction of apoptosis | |
Lung Cancer | Cell cycle arrest | |
Leukemia | Inhibition of topoisomerase |
Anti-inflammatory Effects
IC also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the carbohydrazide group is crucial for enhancing its reactivity and interaction with biological targets. Comparisons with similar compounds reveal that variations in substituents can significantly affect potency and selectivity:
Compound | Activity | Remarks |
---|---|---|
Isoquinoline | Moderate antibacterial | Lacks the carbohydrazide group |
Quinoline | Low anticancer | Structural isomer with reduced activity |
Isoquinoline-4-carboxylic acid | High antioxidant | Oxidized form with improved properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of isoquinoline derivatives, including IC, against various pathogens. Results indicated that IC had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
- Anticancer Activity : In vitro studies demonstrated that IC significantly inhibited the growth of cancer cells by inducing apoptosis through caspase activation pathways. This suggests that IC could serve as a lead compound in anticancer drug development .
- Neuroprotective Effects : Research involving animal models showed that IC administration resulted in improved cognitive functions and reduced neuroinflammation, indicating its potential use in neurodegenerative disease management .
Properties
IUPAC Name |
isoquinoline-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQUXWSLZSEQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700935 | |
Record name | Isoquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-60-6 | |
Record name | Isoquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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